5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of an iodine atom at the 5-position, two methyl groups attached to the nitrogen atom, and a sulfonamide functional group. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and agricultural science. The molecular formula for this compound is , and it has a molecular weight of approximately 175.21 g/mol.
The synthesis of 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents used include dichloromethane or acetonitrile, and temperatures are typically maintained within a specific range to prevent decomposition of sensitive intermediates. Purification methods such as recrystallization or chromatography are often employed to isolate the final product.
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity patterns depend on the electronic nature of substituents on the pyrazole ring and the sulfonamide group, which can influence reaction rates and product distributions.
The mechanism of action for 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific biological targets:
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific uses:
This compound illustrates significant potential across multiple fields due to its unique structural features and reactivity profiles.
Pyrazole-sulfonamide hybrids represent a strategically significant class of nitrogen-containing heterocycles in contemporary medicinal chemistry and drug design. These molecular architectures synergistically combine the versatile pyrazole ring—a five-membered system with two adjacent nitrogen atoms—with the sulfonamide functional group (–SO₂NH–), renowned for its diverse biological interactions [3] [9]. The incorporation of halogen atoms, particularly iodine, at specific ring positions (e.g., C5 of pyrazole) further enhances their utility by conferring unique electronic, steric, and metabolic properties [1] [6]. Compounds such as 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (PubChem CID: 59446717) exemplify this design philosophy, where iodo-substitution augments bioactivity while enabling downstream synthetic modifications [1] [8]. The structural plasticity of these hybrids allows precise tuning for targeting enzymes like carbonic anhydrases, cyclooxygenases (COXs), and acetohydroxy acid synthases (AHAS), underpinning their therapeutic relevance in oncology, inflammation, and antimicrobial therapy [2] [5] [7].
The integration of pyrazole and sulfonamide pharmacophores has evolved from serendipitous discoveries to rational drug design. Early milestones include the development of Celecoxib and SC-558, which established the 1,5-diarylpyrazole-sulfonamide template as a potent selective COX-2 inhibitor paradigm [5]. These agents demonstrated that sulfonamide groups could exploit the hydrophilic pocket of COX-2, while pyrazole facilitated π-stacking and van der Waals interactions within the enzyme’s active site [3] [5]. Subsequent refinements introduced halogenation (e.g., iodine) to enhance target affinity and pharmacokinetic profiles. For example, dual-tail pyrazole-sulfonamide hybrids were engineered to simultaneously occupy distinct sub-pockets of carbonic anhydrase IX (CA IX), a cancer-associated enzyme [2]. Compound 11 from this series (IC₅₀: 3.27–25.01 µM against colon cancer cells) exemplifies how structural optimization, including halogen bonding capabilities of iodine, improved apoptosis induction and metastasis suppression [2].
Table 1: Key Milestones in Pyrazole-Sulfonamide Drug Development
Year | Compound/Class | Therapeutic Application | Design Innovation |
---|---|---|---|
1990s | Celecoxib | COX-2 inhibition (Anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide anchor |
2000s | SC-558 | COX-2 inhibition (Research tool) | Trifluoromethyl-enhanced selectivity |
2023 | Dual-tail CA IX inhibitors | Anticancer (Apoptosis induction) | Iodo-substitution for halogen bonding |
2018 | Pyrazole AHAS inhibitors | Herbicides (Plant metabolism) | Sulfonamide for enzyme active-site coordination |
The scaffold’s versatility extends beyond human therapeutics. Pyrazole-sulfonamides like 3b (IC₅₀: 65% at 100 mg/L) emerged as acetohydroxy acid synthase (AHAS) inhibitors, disrupting branched-chain amino acid synthesis in plants and validating their utility as "green herbicides" [7]. Molecular docking confirmed sulfonamide H-bonding with Arabidopsis thaliana AHAS residues (e.g., Arg377), while iodo-phenyl groups engaged in cation-π interactions [7].
Iodo-substitution at the pyrazole C5 position profoundly influences both chemical reactivity and biological efficacy. The large atomic radius and polarizability of iodine facilitate:
Reaction: 4-Iodo-3-aryl-1H-pyrazol-5-amine + ArSO₂NHNH₂ → 4-(Arylthio)-1H-pyrazol-5-amine Conditions: H₂O, 100°C, 12h Yield: 60–92%
Table 2: Bioactivity of Iodo-Substituted Pyrazole-Sulfonamides
Compound | Biological Activity | Potency (IC₅₀/Inhibition) | Target |
---|---|---|---|
5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Cytotoxic (Colon cancer) | 16.57 µM (SW-620 cells) | CA IX / Apoptosis |
11 (Dual-tail) | Anticancer (HCT-116, SW-620) | 3.27–25.01 µM | CA IX |
4b (Sulfenylated) | Antimicrobial | Significant (Gram+ bacteria) | Microbial enzymes |
3b (AHAS) | Herbicidal | 81% root growth inhibition | Plant AHAS |
Additionally, iodine’s electron-withdrawing nature modulates pyrazole ring electronics, increasing sulfonamide acidity and enhancing ionic interactions with cationic enzyme residues (e.g., Arg106 in COX-2) [5] [8].
The trifluoromethyl (–CF₃) and sulfonamide (–SO₂NR₂) groups are pivotal for optimizing target selectivity and physicochemical properties:
Conformational Rigidity: The tetrahedral SO₂ geometry orients aryl rings into optimal positions for hydrophobic pocket binding [3].
Trifluoromethyl Groups:
Table 3: Impact of Trifluoromethyl/Sulfonamide on Pyrazole Bioactivity
Compound | R1 | R2 | IC₅₀ (COX-2) | Key Interactions |
---|---|---|---|---|
Celecoxib analog | –SO₂NH₂ | H | 0.04 µM | H-bond: Arg499 (COX-2) |
6d | –SO₂NH₂ | –CF₃ | 0.05 µM | Hydrophobic: Val509; π-stacking: Tyr371 |
7e | –SO₂NHCH₃ | –OCH₃ | 0.07 µM | H-bond: His75; van der Waals: Trp74 |
Dual-modification strategies—e.g., coupling sulfonamides with trifluoromethyl groups—yield ultra-selective inhibitors. Compound 6d (IC₅₀: 0.05 µM against COX-2) leverages –CF₃ for hydrophobic burial in Val509’s pocket, while its sulfonamide anchors to Arg499 [5]. Similarly, in AHAS inhibitors like 3b, dimethyl sulfonamide (–N(CH₃)₂) reduced soil persistence compared to monosubstituted analogs, addressing environmental toxicity [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1